3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization, functional group transformations, and stereochemistry control. Notably, the use of esters of 3-oxocarboxylic acid instead of aldehydes results in a product containing four stereocenters. Additionally, the resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
4.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Understanding its reactivity is crucial for designing efficient synthetic routes .
Properties
IUPAC Name |
3-[[1-(cyclobutylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-14-22-19-11-17(21)5-6-18(19)20(25)24(14)13-16-7-9-23(10-8-16)12-15-3-2-4-15/h5-6,11,15-16H,2-4,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJVFRBLFOFCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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